![molecular formula C21H25N5O4S B2907509 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034371-21-4](/img/structure/B2907509.png)

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

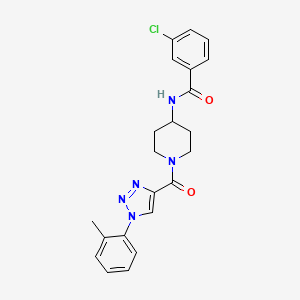

The compound “(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a derivative of the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are known to have significant biological activities and are used in the development of new therapeutic agents .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines can be modified by different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Chemical Reactions Analysis

The chemical reactions of pyrrolo[2,3-d]pyrimidines can be influenced by the different halogen atoms on the 2-substituents of the inhibitors. These atoms can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can be influenced by the different substitutions at the C-4 position of the 7-deazapurine ring . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has shown that certain pyrrolidine derivatives exhibit substantial antiviral activity . Further studies could explore their potential as antiviral agents.

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo[1,2-a]pyrimidines, synthesized from NH-pyrroles, display unpredicted time-dependent AIEE properties . Investigating this phenomenon could lead to novel applications in materials science.

Therapeutic Potential

Pyrrole and pyrrolidine analogs, including our compound of interest, have therapeutic potential in various areas:

- Antituberculosis : Exploring pyrrolidine analogs for tuberculosis treatment is an ongoing area of interest .

Synthetic Strategies

Researchers employ two main strategies:

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that pyrrolo[3,4-d]pyrimidines, a class of compounds to which our molecule belongs, have been studied as inhibitors for various kinases . These kinases, including Akt kinase, Rsk kinase, and S6K kinase, play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival .

Mode of Action

It’s known that kinase inhibitors typically work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathway . The compound’s pyrrolidine ring structure may contribute to its binding affinity and selectivity .

Biochemical Pathways

For instance, Akt kinase is involved in the PI3K/Akt/mTOR pathway, which regulates cell cycle progression and survival .

Pharmacokinetics

It’s known that the pyrrolidine ring structure can contribute to the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

Result of Action

As a potential kinase inhibitor, it could be expected to disrupt the normal functioning of the targeted kinases, leading to changes in cell signaling and potentially inducing cell cycle arrest or apoptosis .

Eigenschaften

IUPAC Name |

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c27-20(16-3-5-18(6-4-16)31(28,29)26-7-1-2-8-26)25-14-17-13-22-21(23-19(17)15-25)24-9-11-30-12-10-24/h3-6,13H,1-2,7-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHDDCOZIAWPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2907432.png)

![(E)-N-[(4-phenoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2907434.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2907436.png)

![2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2907438.png)

![3-(3-Methylthiophen-2-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2907447.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2907448.png)

![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole](/img/structure/B2907449.png)